molecular formula C12H8F6O3 B1304010 Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate CAS No. 306936-81-2

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate

Cat. No.: B1304010
CAS No.: 306936-81-2
M. Wt: 314.18 g/mol
InChI Key: JVYSHMWTBQPDAB-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate (CAS 306936-81-2) is a fluorinated aromatic ester with the molecular formula C₁₂H₈F₆O₃ and a molecular weight of 314.18 g/mol . Its structure comprises a phenyl ring substituted with two electron-withdrawing trifluoromethyl (-CF₃) groups at the 2- and 4-positions, linked to an ethyl 2-oxoacetate moiety. Key physicochemical properties include:

  • Density: 1.399 g/cm³
  • Boiling point: 283.3°C at 760 mmHg
  • Refractive index: 1.424
  • Vapor pressure: 0.00318 mmHg at 25°C .

The compound is classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as avoiding skin/eye contact and ensuring adequate ventilation . Its high fluorine content enhances lipophilicity, making it valuable in pharmaceutical and agrochemical synthesis, particularly in reactions requiring stable, electron-deficient aromatic intermediates.

Properties

IUPAC Name

ethyl 2-[2,4-bis(trifluoromethyl)phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6O3/c1-2-21-10(20)9(19)7-4-3-6(11(13,14)15)5-8(7)12(16,17)18/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYSHMWTBQPDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381905
Record name Ethyl [2,4-bis(trifluoromethyl)phenyl](oxo)acetate
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Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-81-2
Record name Ethyl α-oxo-2,4-bis(trifluoromethyl)benzeneacetate
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Record name Ethyl [2,4-bis(trifluoromethyl)phenyl](oxo)acetate
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Record name (2,4-Bis-trifluoromethyl-phenyl)-oxo-acetic acid ethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced to the phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions . The resulting intermediate is then subjected to esterification with ethanol and subsequent oxidation to form the keto group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The keto group can participate in hydrogen bonding or covalent interactions with active site residues, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

The structural and functional similarities of Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate to related compounds are analyzed below, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues with Trifluoromethyl Substituents
Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Properties Applications
This compound 306936-81-2 C₁₂H₈F₆O₃ 2,4-di-CF₃ 314.18 283.3 High thermal stability, lipophilic Agrochemical intermediates
Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate 69065-93-6 C₁₂H₉F₆NO₃ 3,5-di-CF₃, amino 329.2 N/A Enhanced hydrogen bonding via -NH Drug discovery (e.g., autophagy inhibitors)
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate N/A C₁₁H₁₀F₃NO₃ 4-CF₃, amino 285.2 N/A Moderate solubility in polar solvents High-throughput drug screening

Key Observations :

  • Substituent Position : The 2,4-di-CF₃ arrangement in the target compound creates steric hindrance and strong electron-withdrawing effects, enhancing electrophilicity at the ketone group compared to 3,5-di-CF₃ derivatives .
  • Amino vs.
Analogues with Mixed Halogen/Alkyl Substituents
Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Properties Applications
Ethyl 2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoacetate 126991-37-5 C₁₁H₉ClF₃NO₃ 4-Cl, 2-CF₃ 313.6 N/A Increased electrophilicity due to Cl Herbicide intermediates
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate 1505792-20-0 C₁₁H₈F₄O₃ 2-F, 5-CF₃ 264.2 N/A High dipole moment from F Voltage-sensitive dyes
Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate 1038510-02-9 C₁₂H₁₃FO₄ 2-OEt, 4-F 256.2 N/A Reduced acidity (electron-donating OEt) Fragrance synthesis

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Ethoxy (OEt) substituents (CAS 1038510-02-9) decrease the ketone’s electrophilicity, reducing reactivity in nucleophilic substitutions compared to CF₃-bearing analogues .
  • Halogen Effects : Chlorine (CAS 126991-37-5) enhances oxidative stability but increases toxicity risks compared to fluorine .

Key Observations :

  • Safety Profile : The target compound’s hazards (skin/eye irritation) are typical of fluorinated esters, whereas sulfur-containing analogues (e.g., CAS 710322-91-1) may pose distinct risks (e.g., sulfoxide formation) .
  • Thermal Stability: The 2,4-di-CF₃ substitution in the target compound contributes to a higher boiling point (283.3°C) compared to non-fluorinated esters .

Biological Activity

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate is a fluorinated organic compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. The unique structural features of this compound, including two trifluoromethyl groups attached to a phenyl ring, enhance its lipophilicity and stability, which are critical for its interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₈F₆O₃
  • CAS Number : 306936-81-2
  • Key Features :
    • Presence of two trifluoromethyl groups.
    • Enhanced metabolic stability and biological interaction potential due to increased lipophilicity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its antibacterial and antifungal properties. Compounds with trifluoromethyl substitutions often demonstrate enhanced biological activities compared to their non-fluorinated counterparts due to their ability to effectively interact with various biological targets.

Antibacterial and Antifungal Properties

  • Antibacterial Activity :
    • This compound has shown promising results against a range of bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
    • Comparative studies indicate that the trifluoromethyl groups significantly improve the compound's efficacy against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity :
    • Preliminary assays suggest that this compound exhibits antifungal properties, potentially inhibiting fungal growth through similar mechanisms as those observed in antibacterial activity.

The precise mechanism of action for this compound remains an area of ongoing research. However, studies indicate that the compound may interact with specific enzymes or receptors involved in metabolic pathways critical for microbial survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the trifluoromethyl groups in enhancing biological activity. The following table summarizes comparable compounds and their unique features:

Compound NameStructureUnique Features
Ethyl 2-(4-trifluoromethylphenyl)-2-oxoacetateC₁₂H₉F₃O₃Contains a single trifluoromethyl group; less lipophilic
Ethyl 2-(3-trifluoromethylphenyl)-2-oxoacetateC₁₂H₉F₃O₃Trifluoromethyl group at position 3; different activity profile
Ethyl 2-(4-methoxy-3-trifluoromethylphenyl)-2-oxoacetateC₁₂H₉F₄O₄Contains a methoxy group; alters solubility and reactivity

Case Studies and Research Findings

Numerous studies have explored the potential applications of this compound in drug development:

  • In Vitro Studies : Research indicates that this compound demonstrates significant antibacterial activity with IC50 values comparable to established antibiotics.
    • For example, a study found that this compound exhibited an IC50 value of approximately 15 μM against specific bacterial strains, indicating potent antibacterial efficacy .
  • Toxicity Assessments : In toxicity studies conducted on animal models, this compound was found to have low toxicity levels, suggesting a favorable safety profile for further development .
  • Comparative Efficacy Studies : When compared with other fluorinated compounds, this compound consistently outperformed many analogs in both antibacterial and antifungal assays .

Future Directions

The unique properties of this compound make it a promising candidate for further exploration in drug development. Future research should focus on:

  • Elucidating the detailed mechanism of action.
  • Conducting extensive in vivo studies to confirm efficacy and safety.
  • Exploring potential applications in treating resistant microbial infections.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)-2-oxoacetate?

  • Methodological Answer : The compound can be synthesized via two primary routes:

Esterification : Reacting 2,4-bis(trifluoromethyl)phenylglyoxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product .

Oxalyl Chloride Condensation : Treating 2,4-bis(trifluoromethyl)benzaldehyde with ethyl oxalyl chloride in the presence of triethylamine. Reaction conditions (0–5°C, anhydrous DCM) minimize side reactions. Yield optimization requires strict moisture control .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165-170 ppm in ¹³C), aromatic protons (δ ~7.5-8.5 ppm in ¹H for trifluoromethyl-substituted phenyl), and ethoxy group (δ ~1.3 ppm for CH₃, ~4.3 ppm for CH₂) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+Na]⁺ or [M+H]⁺ peaks. High-resolution MS confirms molecular formula (C₁₂H₈F₆O₃) .
  • IR Spectroscopy : Strong carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for α-keto group) .

Q. What solvent systems are effective for purification?

  • Methodological Answer :
  • Column Chromatography : Hexane/ethyl acetate (4:1 to 7:3 v/v) resolves polar impurities.
  • Recrystallization : Ethanol/water mixtures (9:1) yield high-purity crystals. Solvent choice impacts crystal morphology and purity (>98%) .

Advanced Research Questions

Q. How do trifluoromethyl groups influence electronic properties and reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Trifluoromethyl groups reduce electron density on the phenyl ring (σₚ = +0.61), directing electrophilic attacks to the meta position. DFT calculations (B3LYP/6-311+G(d,p)) show decreased HOMO-LUMO gaps (~5.2 eV) compared to non-fluorinated analogs .
  • Impact on Reactivity : Enhanced electrophilicity of the α-keto group facilitates nucleophilic additions (e.g., with amines or Grignard reagents). Kinetic studies show 3x faster reaction rates vs. methyl-substituted analogs .

Q. What computational methods elucidate non-covalent interactions in crystalline forms?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Identifies C···O tetrel bonds (3.0–3.2 Å) and F···H contacts (2.7–3.0 Å) in self-assembled dimers .
  • Atoms-in-Molecules (AIM) : Bond critical points (ρ ~0.03 a.u.) confirm weak C···O interactions.
  • Molecular Electrostatic Potential (MEP) : Surfaces highlight electrophilic regions near the α-keto group (-45 kcal/mol) and nucleophilic zones around the ester oxygen .

Q. How to resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Dose-Response Validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity). Discrepancies may arise from impurity profiles; HPLC-MS purity checks (>99%) are critical .
  • SAR Studies : Compare trifluoromethyl-substituted analogs (e.g., 4-trifluoromethyl vs. 2,4-bis(trifluoromethyl)) to isolate substituent effects. Meta-substitution often enhances target binding affinity .

Q. What strategies mitigate decomposition under acidic/basic conditions?

  • Methodological Answer :
  • pH Stability Studies : Monitor degradation via HPLC at pH 1–13. The ester group hydrolyzes rapidly above pH 10 (t₁/₂ < 2 hrs at 25°C). Stabilization strategies:
  • Use aprotic solvents (e.g., THF) for reactions.
  • Add scavengers (e.g., molecular sieves) to sequester water .

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